1-[(4-fluorobenzyl)sulfonyl]pyrrolidine
Overview
Description
1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C11H14FNO2S and a molecular weight of 243.3 g/mol . This compound features a pyrrolidine ring substituted with a 4-fluorobenzylsulfonyl group, making it a unique and valuable molecule in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-fluorobenzyl chloride in the presence of a base, followed by sulfonylation using a sulfonyl chloride . The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted benzyl derivatives .
Scientific Research Applications
1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(4-Fluorobenzyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:
4-Fluorobenzyl chloride: A precursor in the synthesis of this compound, which is more reactive due to the presence of the chloride group.
Sulfonyl chlorides: These compounds are used in the sulfonylation step of the synthesis and have different reactivity profiles compared to the final product.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the fluorobenzylsulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEOSSVCFJANEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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